6-NBDG

Vue d'ensemble

Description

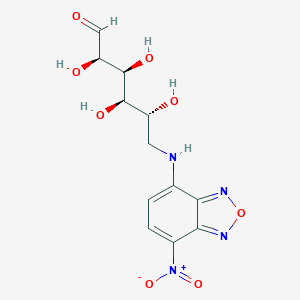

6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Désoxyglucose, communément appelé 6-NBDG, est un analogue fluorescent non hydrolysable du glucose. Il est largement utilisé dans la recherche scientifique pour surveiller l'absorption et le transport du glucose dans les cellules vivantes. Le composé est sensible à son environnement et présente généralement des maximums d'excitation/d'émission d'environ 465/540 nm, ce qui le rend adapté à la visualisation à l'aide de filtres optiques conçus pour la fluorescéine .

Applications De Recherche Scientifique

Diabetes Research

Mechanism of Action:

6-NBDG is primarily transported into cells via glucose transporters (GLUTs), particularly GLUT1. Its uptake is often used as a proxy for glucose transport activity, especially in insulin-sensitive tissues.

Case Studies:

- Insulin-Stimulated Uptake: Research demonstrated that this compound can effectively measure insulin-stimulated glucose uptake in multipotent stem cells, aiding in the understanding of adipocyte conversion processes .

- High-Throughput Screening: The non-radioactive nature of this compound allows for rapid screening of compounds that enhance glucose uptake, facilitating the discovery of potential anti-diabetic agents .

Data Table: Applications in Diabetes Research

| Study Focus | Findings | Reference |

|---|---|---|

| Insulin Response | Confirmed insulin-dependent uptake | |

| Drug Screening | Rapid screening for glucose uptake enhancers |

Cancer Research

Role in Tumor Metabolism:

this compound has been employed to investigate the Warburg effect, where cancer cells preferentially utilize glycolysis for energy production even in the presence of oxygen.

Case Studies:

- Tumor Imaging: Studies have utilized this compound to monitor glucose uptake in various cancer cell lines, providing insights into metabolic alterations during tumor progression .

- Therapeutic Monitoring: It has been used to assess therapeutic responses in breast cancer cell lines by measuring changes in glucose uptake post-treatment .

Data Table: Applications in Cancer Research

| Study Focus | Findings | Reference |

|---|---|---|

| Tumor Metabolism | Monitored increased glucose uptake | |

| Treatment Response | Assessed changes post-cancer therapy |

Neuroscience

Understanding Glucose Transport:

In neuroscience, this compound is utilized to study glucose transport dynamics within neuronal and glial cells, offering insights into brain metabolism.

Case Studies:

- Neuronal vs. Glial Uptake: Research indicated that the uptake of this compound is inversely related to glucose utilization rates in neurons and astrocytes, suggesting distinct metabolic roles for these cell types .

- Real-Time Monitoring: The compound's fluorescent properties enable real-time monitoring of glucose transport processes, which is crucial for understanding rapid metabolic changes in brain tissue .

Data Table: Applications in Neuroscience

| Study Focus | Findings | Reference |

|---|---|---|

| Neuronal Metabolism | Inverse correlation with glucose utilization | |

| Real-Time Transport Measurement | Enabled rapid monitoring of glucose transport |

Comparative Studies with Other Probes

While this compound is less commonly used than its analog 2-NBDG, it remains a crucial tool due to its unique properties. Its stability post-cellular uptake allows for prolonged observation of cellular processes without immediate metabolism interference.

Key Differences:

- Temporal Resolution: this compound provides superior temporal resolution compared to isotopic techniques, making it ideal for studies requiring quick response times .

- Cellular Fate: Unlike 2-NBDG, which enters the glycolytic pathway, this compound accumulates within cells, allowing researchers to study transport dynamics without confounding metabolic effects .

Mécanisme D'action

6-NBDG, also known as D-Glucose, 6-deoxy-6-((7-nitro-4-benzofurazanyl)amino)- or 6-Deoxy-N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)aminoglucose, is a fluorescent glucose analogue . It has been widely used in research to monitor glucose uptake and transport in live cells .

Target of Action

The primary target of this compound is the glucose transport system in cells. It has been found that the cellular binding and uptake of this compound can occur independently of membrane glucose transporters .

Mode of Action

This compound is designed to mimic glucose, allowing it to be taken up by cells in a similar manner. Despite its structural similarity to glucose, it has been suggested that this compound may enter cells via a transporter-independent mechanism .

Biochemical Pathways

This compound is primarily involved in the glucose transport pathway. It is used as a tracer to monitor glucose uptake and transport, providing insights into cellular glucose metabolism .

Result of Action

The primary result of this compound action is the visualization of glucose uptake and transport in live cells. This can provide valuable information about cellular metabolism and the role of glucose in various cellular processes .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the fluorescence of this compound is sensitive to its environment, with excitation/emission maxima typically displaying at around 465/540 nm . Additionally, factors such as cell type, glucose concentration, and experimental conditions can all influence the uptake and fluorescence of this compound .

Analyse Biochimique

Biochemical Properties

6-NBDG interacts with various biomolecules, primarily the glucose transporter GLUT1 . It binds to GLUT1 with a much higher affinity than glucose . This high binding affinity explains why this compound’s uptake is not efficiently displaced by glucose .

Cellular Effects

This compound has been used to monitor glucose uptake and transport in various types of cells, including astrocytes and skeletal muscle cells . It influences cell function by providing a means to visualize and quantify glucose transport and uptake .

Molecular Mechanism

The mechanism of action of this compound involves its interaction with the glucose transporter GLUT1 . It enters cells chiefly through GLUT1 . It has been suggested that 2-NBDG and this compound can bind and enter mammalian cells by transporter-independent mechanisms .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings change over time. For instance, the fluorescence intensity of this compound rapidly increases upon exposure to cells but fails to increase after 15–30 minutes of exposure .

Metabolic Pathways

This compound is involved in the glucose metabolic pathway. It is taken up by cells via the GLUT system and then transferred into the cell through gap junctions .

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through the glucose transporter GLUT1 . It is taken up by cells via the GLUT system and then transferred into the cell through gap junctions .

Subcellular Localization

The subcellular localization of this compound is primarily determined by the localization of the glucose transporter GLUT1 . Specific studies detailing the subcellular localization of this compound are currently limited.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Désoxyglucose implique la réaction du 6-désoxyglucose avec la 7-nitrobenz-2-oxa-1,3-diazol-4-ylamine. La réaction est généralement effectuée dans un solvant organique sous des conditions de température et de pH contrôlées afin de garantir la formation du produit souhaité .

Méthodes de production industrielle

La production industrielle du 6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Désoxyglucose suit des voies de synthèse similaires mais à plus grande échelle. Le procédé implique l'utilisation de réactifs de haute pureté et de techniques de purification avancées pour obtenir le composé sous sa forme pure. Le produit final est généralement stocké à basse température et protégé de la lumière pour maintenir sa stabilité .

Analyse Des Réactions Chimiques

Types de réactions

Le 6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Désoxyglucose subit principalement des réactions de substitution en raison de la présence du groupe nitrobenz-2-oxa-1,3-diazol-4-yl. Il ne participe pas facilement aux réactions d'oxydation ou de réduction dans des conditions normales .

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant le 6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Désoxyglucose comprennent les solvants organiques, les acides et les bases. Les réactions sont généralement effectuées à température ambiante ou à des températures légèrement élevées pour faciliter la formation des produits souhaités .

Principaux produits formés

Les principaux produits formés à partir des réactions du 6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Désoxyglucose sont généralement des analogues de glucose substitués. Ces produits conservent les propriétés fluorescentes du composé parent, ce qui les rend utiles pour diverses applications analytiques .

Applications de la recherche scientifique

Le 6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Désoxyglucose a un large éventail d'applications de recherche scientifique :

Industrie : Appliqué dans le développement de biosenseurs et d'outils de diagnostic pour la surveillance du glucose.

Mécanisme d'action

Le mécanisme d'action du 6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Désoxyglucose implique son absorption par les cellules par le biais des transporteurs de glucose. Une fois à l'intérieur de la cellule, le composé émet de la fluorescence, permettant aux chercheurs de visualiser et de quantifier l'absorption du glucose. Les cibles moléculaires comprennent les transporteurs de glucose et les voies cellulaires impliquées dans le métabolisme du glucose .

Comparaison Avec Des Composés Similaires

Le 6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Désoxyglucose est souvent comparé à d'autres analogues fluorescents du glucose tels que le 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-Désoxyglucose (2-NBDG). Bien que les deux composés soient utilisés pour surveiller l'absorption du glucose, le 6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Désoxyglucose est préféré pour son intensité de fluorescence et sa stabilité plus élevées . D'autres composés similaires comprennent le 3-O-méthylglucose et le 2-désoxyglucose, qui sont utilisés dans différents contextes pour étudier le métabolisme du glucose .

Activité Biologique

6-NBDG (6-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxyglucose) is a fluorescent glucose analogue that has gained prominence in biological research as a tool for studying glucose transport and metabolism. Its unique properties allow researchers to visualize and quantify glucose uptake in various cell types, particularly in the context of metabolic studies involving neurons and glial cells. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in research, and relevant case studies.

This compound functions primarily as a substrate for glucose transporters, particularly GLUT1. It exhibits a significantly higher binding affinity for GLUT1 compared to glucose—approximately 300 times greater—which influences its uptake dynamics within cells. This high affinity leads to slower permeation rates (50-100 times slower than glucose), raising questions about the specificity and efficiency of this compound as a glucose tracer in physiological studies .

Kinetic Properties

The kinetic behavior of this compound uptake has been extensively studied. Notably, it has been shown that the uptake of this compound can be inversely related to glucose utilization rates. When glucose metabolism is stimulated, the uptake of this compound decreases, suggesting that the transport mechanisms may not be straightforward and could be influenced by various cellular conditions . The following table summarizes key kinetic parameters associated with this compound:

| Parameter | Value |

|---|---|

| Binding Affinity (GLUT1) | 300 times higher than glucose |

| Uptake Rate | 50-100 times slower than glucose |

| Dissociation Constant | 0.13 mM (for this compound) |

| Dissociation Constant | 40 mM (for glucose) |

Applications in Research

This compound is increasingly utilized in diverse biological studies, particularly those focusing on neuronal and glial cell metabolism. Its applications include:

- Neuroscience : Used to measure real-time glucose transport in neurons and astrocytes during various stimuli, such as neuronal activation or metabolic changes .

- Stem Cell Research : Employed as a marker for assessing insulin-stimulated glucose uptake during stem cell differentiation into adipocytes .

- Cancer Studies : Investigated for its potential in evaluating metabolic activity in cancer cells, providing insights into tumor metabolism .

Neuronal Activity Monitoring

In a study examining neuronal activity during whisker stimulation, rapid uptake of this compound was observed in astrocytes, contrasting with slower uptake in neurons. This finding underscores the differential roles of glial cells in supporting neuronal metabolism under active conditions .

Glucose Transport Dynamics

Research conducted by Barros et al. demonstrated that the high binding affinity of this compound to GLUT1 could explain its inefficient displacement by glucose during uptake assays. This study emphasized the necessity of using specific GLUT inhibitors to confirm the specificity of this compound uptake .

Metabolic Flux Analysis

A recent investigation into CD8+ T cell function revealed that the uptake of this compound was significantly reduced in Glut2-deficient T cells. This study illustrated how metabolic pathways can be assessed using fluorescent tracers like this compound to understand immune cell function better .

Propriétés

IUPAC Name |

(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O8/c17-4-8(19)12(21)11(20)7(18)3-13-5-1-2-6(16(22)23)10-9(5)14-24-15-10/h1-2,4,7-8,11-13,18-21H,3H2/t7-,8+,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEPMSUUWSGUYKQ-IWXIMVSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCC(C(C(C(C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40910836 | |

| Record name | 6-Deoxy-6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40910836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108708-22-1 | |

| Record name | 6-Deoxy-N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)aminoglucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108708221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Deoxy-6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40910836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.